Cas no 2097890-75-8 (4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine)

4-{1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine is a structurally complex pyrimidine derivative featuring a fluorinated benzoyl-pyrrolidine moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of the 3-fluoro-4-methylbenzoyl group enhances lipophilicity and metabolic stability, while the pyrrolidin-3-yloxy linker contributes to conformational flexibility. The 2,6-dimethylpyrimidine core offers a stable heterocyclic framework, facilitating further functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry. The compound's purity and synthetic reproducibility are critical for research applications requiring precise molecular interactions.
4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine structure
2097890-75-8 structure
Product Name:4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine
CAS No:2097890-75-8
MF:C18H20FN3O2
MW:329.36870765686
CID:6421569
PubChem ID:126850728
Update Time:2025-05-25

4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine
    • AKOS032457738
    • 4-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
    • F6478-4370
    • 2097890-75-8
    • [3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methylphenyl)methanone
    • Inchi: 1S/C18H20FN3O2/c1-11-4-5-14(9-16(11)19)18(23)22-7-6-15(10-22)24-17-8-12(2)20-13(3)21-17/h4-5,8-9,15H,6-7,10H2,1-3H3
    • InChI Key: GQRUMRJAIKSCPP-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)C(N1CCC(C1)OC1C=C(C)N=C(C)N=1)=O

Computed Properties

  • Exact Mass: 329.15395505g/mol
  • Monoisotopic Mass: 329.15395505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 55.3Ų

4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine Pricemore >>

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Additional information on 4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine

Comprehensive Overview of 4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine (CAS No. 2097890-75-8)

The compound 4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine (CAS No. 2097890-75-8) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyrrolidine ring linked to a pyrimidine core via an ether bond, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given the prevalence of these targets in drug discovery pipelines.

In recent years, the demand for fluorinated compounds like 4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend of precision medicine and targeted therapy, where molecules with specific functional groups are designed to interact selectively with biological targets. The 3-fluoro-4-methylbenzoyl moiety in this compound is particularly noteworthy, as fluorination often improves lipophilicity and membrane permeability—a hot topic in drug design discussions.

From a synthetic chemistry perspective, CAS No. 2097890-75-8 presents intriguing challenges and opportunities. The pyrrolidin-3-yloxy linkage requires careful optimization to ensure stereochemical purity, a critical factor in chiral drug development. This aspect resonates with the increasing focus on enantioselective synthesis in the pharmaceutical industry, where regulatory agencies emphasize the importance of isomeric purity in active pharmaceutical ingredients (APIs).

The 2,6-dimethylpyrimidine component of this compound is another area of interest, as pyrimidine derivatives are ubiquitous in medicinal chemistry. They serve as key scaffolds in antiviral, anticancer, and anti-inflammatory agents. Recent publications in journals like Journal of Medicinal Chemistry highlight the versatility of such structures, making 4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine a compelling subject for further study.

Environmental and green chemistry considerations are also relevant when discussing this compound. The pharmaceutical industry is under pressure to adopt sustainable synthesis methods, and the structural features of CAS No. 2097890-75-8 may allow for innovative routes using catalytic processes or biocatalysis. This aligns with frequent searches for "eco-friendly drug synthesis" and "green chemistry in pharma" across scientific databases.

Analytical characterization of 4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine typically involves advanced techniques like LC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for quality control and are frequently searched topics in conjunction with "compound characterization" and "structural elucidation." The presence of both aromatic and aliphatic regions in its structure makes spectral interpretation particularly instructive for students learning spectral analysis.

In the context of intellectual property, compounds like CAS No. 2097890-75-8 often appear in patent literature as intermediates or final products. The strategic incorporation of fluorine atoms and methyl groups reflects current trends in patent landscaping, where small structural modifications can create novel, patentable entities. This connects to frequent queries about "patent strategies in drug discovery" among research professionals.

The stability profile of 4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine under various conditions (pH, temperature, light) is another practical consideration. Such data is essential for formulation scientists and often searched alongside terms like "excipient compatibility" and "forced degradation studies." The methylpyrimidine moiety may confer certain stability advantages, a hypothesis worth exploring in preformulation studies.

From a computational chemistry perspective, this compound offers rich opportunities for molecular docking and QSAR studies. The fluorobenzoyl group could serve as a hydrogen bond acceptor, while the pyrrolidine nitrogen might participate in salt formation—features frequently investigated in in silico drug design workflows. These aspects correlate with rising interest in "AI-assisted drug discovery" and "machine learning in chemistry."

In conclusion, 4-{1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yloxy}-2,6-dimethylpyrimidine (CAS No. 2097890-75-8) represents a fascinating case study at the intersection of medicinal chemistry, process development, and analytical science. Its structural features touch upon multiple contemporary themes in chemical research, from fluorination strategies to sustainable synthesis, making it a valuable subject for both academic investigation and industrial application.

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